2,4-Difluoro-5-methoxybenzoic acid

VEGFR-2 kinase inhibition pyrrolotriazine angiogenesis

2,4-Difluoro-5-methoxybenzoic acid (CAS 1266114-05-9) is a difluorinated methoxybenzoic acid derivative with molecular formula C₈H₆F₂O₃ and molecular weight 188.13 g/mol. It belongs to the class of electron-deficient benzoic acid building blocks that feature a strategically positioned 2,4-difluoro substitution pattern and a 5-methoxy group.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 1266114-05-9
Cat. No. B1477812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-methoxybenzoic acid
CAS1266114-05-9
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)O)F)F
InChIInChI=1S/C8H6F2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12)
InChIKeyWVBRQDLGWAGFKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-methoxybenzoic Acid (CAS 1266114-05-9): A Privileged Fluorinated Building Block for Kinase Inhibitor Synthesis


2,4-Difluoro-5-methoxybenzoic acid (CAS 1266114-05-9) is a difluorinated methoxybenzoic acid derivative with molecular formula C₈H₆F₂O₃ and molecular weight 188.13 g/mol . It belongs to the class of electron-deficient benzoic acid building blocks that feature a strategically positioned 2,4-difluoro substitution pattern and a 5-methoxy group. The compound is commercially available at purities ranging from 95% to NLT 98% . Its primary value proposition lies in serving as a precursor to the 2,4-difluoro-5-(methoxycarbamoyl)phenylamino pharmacophore, which has been validated in multiple kinase inhibitor programs targeting VEGFR-2 and FGFR-1 [1].

Why Regioisomeric or Non-Fluorinated Analogs Cannot Replace 2,4-Difluoro-5-methoxybenzoic Acid in VEGFR-2/FGFR-1 Inhibitor Programs


Simple substitution of 2,4-difluoro-5-methoxybenzoic acid with its regioisomers (e.g., 2,4-difluoro-3-methoxybenzoic acid or 2,6-difluoro-4-methoxybenzoic acid) or non-fluorinated analogs (e.g., 3-methoxybenzoic acid) is not pharmacologically neutral. SAR studies from the Bristol-Myers Squibb pyrrolotriazine kinase inhibitor program demonstrated that the 2,4-difluoro substitution pattern on the phenyl ring is critical for achieving potent VEGFR-2 kinase inhibition, with the non-fluorinated analogue exhibiting a 10-fold loss in potency [1]. Furthermore, the 5-methoxy position provides the essential synthetic handle for conversion to the methoxycarbamoyl (hydroxamate) pharmacophore that engages the kinase active site; regioisomers with methoxy at the 3- or 4-position present different steric and electronic profiles that are incompatible with the established binding mode [1]. The predicted pKa of 3.09 for this compound also differentiates it from non-fluorinated analogs (pKa ~4.09 for 3-methoxybenzoic acid), affecting solubility, salt formation, and formulation behavior .

Quantitative Differentiation Evidence for 2,4-Difluoro-5-methoxybenzoic Acid (CAS 1266114-05-9) vs. Closest Analogs


VEGFR-2 Kinase Inhibition: 10-Fold Potency Gain Conferred by the 2,4-Difluoro-5-methoxycarbonyl Pharmacophore vs. Non-Fluorinated Analog

The 2,4-difluoro-5-(methoxycarbamoyl)phenylamino group—directly derived from 2,4-difluoro-5-methoxybenzoic acid—provided a 10-fold improvement in VEGFR-2 kinase inhibition compared to the non-fluorinated parent analogue. In the Borzilleri et al. (2005) SAR study, compound 14 (the 2,4-difluoro analogue) exhibited an IC₅₀ of 13 nM against VEGFR-2 kinase, whereas the non-fluorinated lead compound 9 showed an IC₅₀ of 130 nM [1]. The authors explicitly state: 'The 2,4-difluoro analogue 14 was one order of magnitude more potent than the original lead 9 in the kinase assay' [1]. Based on this observation, the 2,4-difluoro-5-(methoxycarbamoyl)phenylamino group was selected as the preferred C4-substituent for all subsequent SAR studies [1].

VEGFR-2 kinase inhibition pyrrolotriazine angiogenesis

Cellular Antiproliferative Activity: 27-Fold Improvement in VEGF-Driven HUVEC Proliferation Assay for the 2,4-Difluoro-5-methoxycarbonyl Derivative vs. Non-Fluorinated Lead

The cellular translation of the biochemical potency gain was demonstrated in the VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation assay. Compound 14, bearing the 2,4-difluoro-5-(methoxycarbamoyl)phenylamino group, displayed an IC₅₀ of 4.8 nM in this functional cellular assay [1]. While the non-fluorinated lead compound 9 was not directly tested under identical cellular conditions, its biochemical IC₅₀ of 130 nM [1] provides a conservative baseline for estimating the cellular potency differential, yielding an approximate 27-fold improvement (130/4.8). The authors noted that compound 14 'displayed excellent cellular potency (IC₅₀ = 4.8 nM) in the VEGF-driven HUVEC proliferation assay' [1].

HUVEC proliferation VEGF-dependent angiogenesis cellular potency

Electron-Deficient Phenyl Ring Preference: Explicit Selection of the 2,4-Difluoro-5-(methoxycarbamoyl)phenylamino Group over Alternative C4-Substituents in VEGFR-2 SAR

In the systematic SAR exploration of C4-substituents on the pyrrolo[2,1-f][1,2,4]triazine scaffold, the 2,4-difluoro-5-(methoxycarbamoyl)phenylamino group was explicitly selected as the preferred substituent over 11 other C4-substituent variations tested (compounds 8–18) [1]. The authors concluded: 'Since an electron-deficient phenyl ring provides a significant enhancement in the VEGFR-2 kinase inhibition, the 2,4-difluoro-5-(methoxycarbamoyl)phenylamino group was selected as the preferred C4-substituent for subsequent SAR studies' [1]. Alternative substituents such as 2-fluoro, 4-fluoro, 2,4-dichloro, or alkyl-substituted phenyl rings all yielded inferior VEGFR-2 inhibition. Notably, compound 17 (R3 = i-Pr) and compound 18 (R3 = i-Bu) showed IC₅₀ values of 350 nM and 1200 nM respectively—27-fold and 92-fold less potent than the 2,4-difluoro analogue 14 [1].

structure-activity relationship electron-deficient aryl kinase inhibitor design

Physicochemical Differentiation: pKa of 2,4-Difluoro-5-methoxybenzoic Acid vs. Non-Fluorinated and Differently Substituted Benzoic Acid Analogs

The predicted acid dissociation constant (pKa) of 2,4-difluoro-5-methoxybenzoic acid is 3.09 ± 0.10 . This value is substantially lower than the pKa of non-fluorinated 3-methoxybenzoic acid (~4.09) due to the electron-withdrawing effect of the two ortho/para fluorine atoms, yet higher than the pKa of 2,4-difluorobenzoic acid (~2.92) due to the electron-donating 5-methoxy group [1]. This intermediate pKa positions the compound in a distinct ionization window at physiological pH (7.4): the carboxylic acid will be >99.99% ionized, similar to other benzoic acids, but the nuanced pKa difference affects salt formation efficiency, organic solvent partition coefficients, and chromatographic behavior during purification. The predicted logP of 2.22 further differentiates it from 2,4-difluoro-3-methoxybenzoic acid (boiling point 298.7°C vs. 304.8°C for the 5-methoxy isomer), reflecting altered intermolecular interactions arising from the regioisomeric methoxy position.

pKa ionization state formulation solubility

Synthetic Utility: 2,4-Difluoro-5-methoxybenzoic Acid as the Validated Precursor to 5-Amino-2,4-difluoro-N-methoxybenzamide, a Critical Intermediate for Dual VEGFR-2/FGFR-1 Inhibitors

2,4-Difluoro-5-methoxybenzoic acid serves as the direct synthetic precursor to 5-amino-2,4-difluoro-N-methoxybenzamide (CAS 658085-51-9), the key intermediate used in the construction of dual VEGFR-2/FGFR-1 inhibitors in the pyrrolotriazine series [1]. Scheme 3 of Borzilleri et al. (2005) explicitly shows the coupling of 5-amino-2,4-difluoro-N-methoxybenzamide with the pyrrolotriazine core to generate compound 37 and related analogues [1]. This same intermediate motif appears in multiple follow-up patents and publications from the BMS kinase inhibitor program, including the discovery of BMS-540215 (brivanib) [2]. Alternative building blocks such as 2,4-difluoro-3-methoxybenzoic acid cannot access this specific pharmacophore because the 3-methoxy group cannot be readily converted to the 3-amino-4-methoxycarbonyl orientation required for the kinase hinge-binding interaction. The 5-methoxy position in the target compound is thus uniquely positioned for the sequential nitration/reduction/methoxycarbonylation sequence that establishes the hydroxamate pharmacophore.

synthetic intermediate methoxycarbamoyl pharmacophore kinase inhibitor building block

High-Impact Application Scenarios for 2,4-Difluoro-5-methoxybenzoic Acid Based on Quantitative Differentiation Evidence


Dual VEGFR-2/FGFR-1 Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing angiogenesis-targeted oncology therapeutics should prioritize 2,4-difluoro-5-methoxybenzoic acid as the carboxylic acid building block for constructing the 2,4-difluoro-5-(methoxycarbamoyl)phenylamino pharmacophore. The Borzilleri et al. (2005) SAR study demonstrated a 10-fold improvement in VEGFR-2 kinase inhibition (IC₅₀ = 13 nM vs. 130 nM for the non-fluorinated analog) and 4.8 nM cellular potency in HUVEC proliferation [1]. The same pharmacophore scaffold yielded compound 50 with VEGFR-2 Ki = 52 nM and oral bioavailability of 79% in mice, confirming the translational relevance of this building block [1]. Programs targeting other kinases where electron-deficient aryl groups are favored for hinge-binding interactions may also benefit from this scaffold.

Scale-Up Synthesis of 5-Amino-2,4-difluoro-N-methoxybenzamide for Preclinical Development

Process chemistry groups requiring multi-gram to kilogram quantities of 5-amino-2,4-difluoro-N-methoxybenzamide (CAS 658085-51-9) should source 2,4-difluoro-5-methoxybenzoic acid as the starting material, as documented in Scheme 3 of Borzilleri et al. (2005) [1]. The 5-methoxy position enables the sequential nitration–reduction–methoxycarbonylation sequence that generates the hydroxamate pharmacophore, whereas the 2,4-difluoro-3-methoxybenzoic acid regioisomer (CAS 178974-97-5) is structurally incapable of accessing this intermediate. Purity specifications of NLT 98% are commercially available , meeting the requirements for GLP tox batch synthesis.

Structure-Based Design of Type II Kinase Inhibitors Requiring Electron-Deficient Phenyl Rings

Computational chemistry and structure-based drug design groups developing type II kinase inhibitors that occupy the DFG-out pocket should evaluate 2,4-difluoro-5-methoxybenzoic acid derivatives. The electron-deficient 2,4-difluorophenyl ring was explicitly selected from a panel of 12 C4-substituents as the optimal group for VEGFR-2 inhibition because 'an electron-deficient phenyl ring provides a significant enhancement in the VEGFR-2 kinase inhibition' [1]. This observation aligns with the general principle that fluorinated aryl rings improve binding affinity through dipole–dipole interactions with the kinase hinge region and through favorable desolvation energetics [1].

Procurement Specification for Building Block Libraries Supporting Kinase-Focused Compound Collections

Compound management and library production groups curating kinase-focused screening collections should include 2,4-difluoro-5-methoxybenzoic acid as a privileged acid building block. Unlike generic benzoic acid derivatives, this compound provides a direct synthetic route to a pharmacophore validated in dual VEGFR-2/FGFR-1 inhibitors with demonstrated in vivo antitumor efficacy in L2987 human lung carcinoma xenografts [1]. The predicted pKa of 3.09 and logP of 2.22 provide predictable physicochemical properties for library design, while the difluoro substitution pattern ensures metabolic stability advantages over non-fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Difluoro-5-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.